molecular formula C26H32N4O6 B2599345 2-amino-7-methyl-6-(3-morpholinopropyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 882360-60-3

2-amino-7-methyl-6-(3-morpholinopropyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2599345
CAS No.: 882360-60-3
M. Wt: 496.564
InChI Key: VISZGEBYEGPXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrano[3,2-c]pyridine derivative characterized by a fused bicyclic core with multiple functional groups:

  • Position 4: A 2,3,4-trimethoxyphenyl group, which introduces steric bulk and electron-donating methoxy substituents.
  • Position 3: A cyano group, enhancing electrophilicity and hydrogen-bonding capacity.
  • Position 2: An amino group, critical for intermolecular interactions.

Properties

IUPAC Name

2-amino-7-methyl-6-(3-morpholin-4-ylpropyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O6/c1-16-14-20-22(26(31)30(16)9-5-8-29-10-12-35-13-11-29)21(18(15-27)25(28)36-20)17-6-7-19(32-2)24(34-4)23(17)33-3/h6-7,14,21H,5,8-13,28H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISZGEBYEGPXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)N1CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-amino-7-methyl-6-(3-morpholinopropyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano[3,2-c]pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C23H25N4O3C_{23}H_{25}N_{4}O_{3}, with a molecular weight of approximately 424.476 g/mol. The structure includes several functional groups that contribute to its biological activity:

  • Amino group : Potential for nucleophilic reactions.
  • Carbonitrile group : Known for participating in various chemical reactions.
  • Pyran ring : Capable of undergoing transformations that can influence biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit significant antiproliferative effects against various cancer cell lines. The presence of electron-withdrawing groups and specific substituents enhances the biological activity of these compounds.

Anticancer Activity

A study highlighted the anticancer potential of pyrano[3,2-c]pyridine derivatives. These compounds have shown promising results in inhibiting cancer cell proliferation through mechanisms such as:

  • Microtubule disruption : Leading to cell cycle arrest at the G2/M phase.
  • Induction of apoptosis : Triggering programmed cell death in cancer cells.

Case Study 1: Synthesis and Evaluation

In a synthesis study of related compounds, several pyrano derivatives were tested for cytotoxicity against cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that compounds with specific substituents exhibited high inhibitory concentrations (IC50 values) against these cell lines:

CompoundCell LineIC50 (µM)
7cA5490.52
7kMCF-70.29
7lHCT1160.34

These findings suggest that structural modifications can significantly impact the efficacy of pyrano derivatives as anticancer agents .

Case Study 2: Mechanistic Studies

Mechanistic studies on similar compounds revealed that they could inhibit tubulin polymerization, a critical process in cell division. For instance, compound 7d was shown to induce apoptosis and arrest cells in the G2/M phase, consistent with the action of known chemotherapeutic agents like colchicine .

Discussion

The unique structural features of This compound may enhance its selectivity towards certain biological targets while minimizing off-target effects. The morpholinopropyl group is particularly noteworthy as it may improve solubility and bioavailability.

Comparison with Similar Compounds

Pharmacological Potential and Limitations

  • Advantages: Enhanced solubility and target affinity due to morpholinopropyl and trimethoxyphenyl groups. Tunable electronic properties for optimizing drug-likeness.
  • Limitations: Synthetic complexity (multiple stereocenters and functional groups). Potential metabolic instability from the morpholine moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.